n-Ethyl-3-oxo-n-phenylbutanamide n-Ethyl-3-oxo-n-phenylbutanamide
Brand Name: Vulcanchem
CAS No.: 91640-35-6
VCID: VC8402431
InChI: InChI=1S/C12H15NO2/c1-3-13(12(15)9-10(2)14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
SMILES: CCN(C1=CC=CC=C1)C(=O)CC(=O)C
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

n-Ethyl-3-oxo-n-phenylbutanamide

CAS No.: 91640-35-6

Cat. No.: VC8402431

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

n-Ethyl-3-oxo-n-phenylbutanamide - 91640-35-6

Specification

CAS No. 91640-35-6
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name N-ethyl-3-oxo-N-phenylbutanamide
Standard InChI InChI=1S/C12H15NO2/c1-3-13(12(15)9-10(2)14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Standard InChI Key BTLQCAVMXJEADD-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)C(=O)CC(=O)C
Canonical SMILES CCN(C1=CC=CC=C1)C(=O)CC(=O)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-ethyl-3-oxo-N-phenylbutanamide, reflecting its substitution pattern:

  • An ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅) attached to the nitrogen atom.

  • A ketone (=O) at the third carbon of the four-carbon butanamide chain.
    Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol .

Stereoelectronic Properties

The molecule’s planar amide group and ketone moiety create regions of high electron density, influencing its reactivity. The polar surface area (PSA) is calculated as 49.66 Ų, indicative of moderate solubility in polar solvents . The LogP value of 2.89 suggests moderate hydrophobicity, favoring partitioning into organic phases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
Exact Mass205.110 g/mol
Polar Surface Area49.66 Ų
LogP2.89

Synthetic Methodologies

Classical Condensation Routes

The compound is synthesized via acetoacetylation reactions, where aniline derivatives react with ethyl acetoacetate. For example:

  • Searles and Lindwall (1946) reported the condensation of N-ethylaniline with ethyl acetoacetate in acidic conditions, yielding N-ethyl-3-oxo-N-phenylbutanamide in moderate yields .

  • Duff et al. (2006) optimized this method using microwave irradiation, reducing reaction times from hours to minutes while maintaining yields above 60% .

Advanced Catalytic Approaches

Recent advancements employ transition-metal-free decarbonylative alkylation. For instance, Sun et al. (2021) demonstrated the use of N-aryl α-hydroxy amides as precursors, undergoing triple C-C bond cleavage to form 3-oxo-N-arylbutanamides . This method offers superior selectivity and avoids metal contamination, critical for pharmaceutical applications .

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/z 205.110 ([M+H]⁺), aligning with the theoretical exact mass .

Chemical Reactivity and Transformations

Oxidative Cyclization

Mn(III)-Mediated Reactions:
Nishino and coworkers (2014) demonstrated that N-aryl-3-oxobutanamides undergo oxidative cyclization with Mn(III) acetate in ethanol, forming dimeric 3,3'-biindoline-2,2'-diones . For example, heating N-phenyl-3-oxobutanamide with Mn(OAc)₃ at 80°C yields 3,3'-biindoline-2,2'-dione derivatives via radical intermediates .

Mechanism:

  • Enolate Formation: Mn(III) abstracts a hydrogen atom, generating a radical enolate.

  • Cyclization: The enolate attacks the aromatic ring, forming a six-membered transition state.

  • Dimerization: Two indolinone intermediates couple, yielding the final biindoline product .

Alkylation and Acylation

The ketone and amide functionalities serve as sites for nucleophilic attacks. For instance:

  • Alkylation: Reaction with alkyl halides at the ketone’s α-carbon forms branched derivatives.

  • Acylation: Acetic anhydride acylates the amide nitrogen, enhancing steric bulk .

Applications in Organic Synthesis

Pharmaceutical Intermediates

N-Ethyl-3-oxo-N-phenylbutanamide derivatives are precursors to oxindoles, a scaffold prevalent in kinase inhibitors and anticancer agents . For example, the Mn(III)-mediated cyclization product (3,3'-biindoline-2,2'-dione) exhibits activity against breast cancer cell lines .

Agrochemical Development

The compound’s stability and modular structure make it suitable for designing herbicides. Structural analogs with chloro or methyl substituents on the phenyl ring have shown herbicidal activity against Amaranthus retroflexus .

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